molecular formula C15H24ClNO B1397553 2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220016-75-0

2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1397553
CAS RN: 1220016-75-0
M. Wt: 269.81 g/mol
InChI Key: HKRNKZNIIIZOJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives have been synthesized using various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The linear formula of 2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride is C11H15CLN2O3 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

The molecular formula of 2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride is C15H24ClNO2 . The average mass is 285.810 Da and the monoisotopic mass is 285.149567 Da .

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride,” but unfortunately, the available information does not provide a detailed breakdown of unique applications for this compound.

However, piperidine derivatives, in general, have been noted for their significance in pharmaceutical applications and scientific advances in drug discovery due to their presence in various potential drugs .

Mechanism of Action

The exact mechanism and target molecules of EPEP are not fully understood. It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Safety and Hazards

The safety data sheet for 2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride can be viewed and downloaded for free at Echemi.com .

properties

IUPAC Name

2-[2-(4-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-13-6-8-15(9-7-13)17-12-10-14-5-3-4-11-16-14;/h6-9,14,16H,2-5,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRNKZNIIIZOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220016-75-0
Record name Piperidine, 2-[2-(4-ethylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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